![molecular formula C9H10N2 B1295337 2,7-二甲基咪唑并[1,2-a]吡啶 CAS No. 3268-61-9](/img/structure/B1295337.png)
2,7-二甲基咪唑并[1,2-a]吡啶
描述
“2,7-Dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 3268-61-9 . Its molecular weight is 146.19 and its IUPAC name is 2,7-dimethylimidazo[1,2-a]pyridine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazopyridine derivatives, including 2,7-dimethylimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized through multi-step reactions .
Molecular Structure Analysis
The InChI code for 2,7-Dimethylimidazo[1,2-a]pyridine is 1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2,7-Dimethylimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 146.19 .
科学研究应用
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including 2,7-Dimethylimidazo[1,2-a]pyridine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This is particularly important as tuberculosis (TB) claimed 1.6 million lives worldwide in 2021, making it the second leading cause of death from an infectious disease after COVID-19 .
Anti-Klebsiella pneumoniae Agents
2,7-Dimethylimidazo[1,2-a]pyridine and its derivatives have shown promising results against Klebsiella pneumoniae, a bacterium that can cause different types of healthcare-associated infections, including pneumonia, bloodstream infections, wound or surgical site infections, and meningitis .
Material Science Applications
Imidazopyridine, the core structure of 2,7-Dimethylimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications not only in medicinal chemistry but also in material science . Its structural character makes it useful in the development of new materials .
Antiparasitic Agents
Imidazo[1,2-a]pyridine compounds have also been studied for their antiparasitic properties . They have shown potential in clearing piroplasm infection, a parasitic disease that affects a wide range of animals .
安全和危害
属性
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGFNPVXKJNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186350 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylimidazo[1,2-a]pyridine | |
CAS RN |
3268-61-9 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?
A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.
Q2: How effective are 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant tuberculosis strains?
A2: Studies demonstrate that several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.
Q3: What is the structure-activity relationship (SAR) profile of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives regarding their anti-tuberculosis activity?
A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.
Q4: What are the pharmacokinetic properties of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives?
A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []
Q5: Have 2,7-Dimethylimidazo[1,2-a]pyridine derivatives been tested in in vivo models of tuberculosis?
A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。